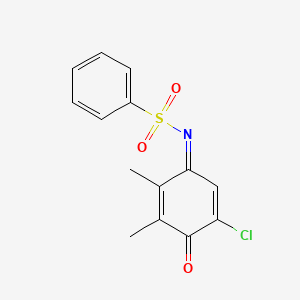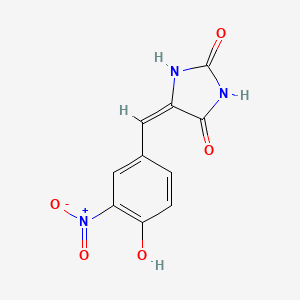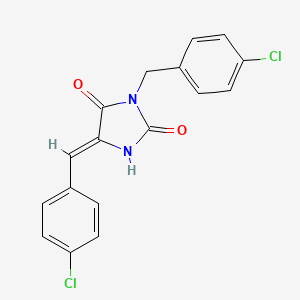
4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. In
作用机制
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor that is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, CP-122,721 may increase the levels of serotonin and dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and appetite. Furthermore, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of CP-122,721.
实验室实验的优点和局限性
CP-122,721 has several advantages for lab experiments. It has a high affinity for the 5-HT2C receptor and is highly selective, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Furthermore, it has been shown to have a favorable safety profile and does not produce sedation or motor impairment, which makes it a useful tool for studying the effects of serotonin and dopamine on behavior and cognition.
However, CP-122,721 also has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which makes it difficult to maintain stable levels of the compound in the brain. Furthermore, it has poor solubility in water, which makes it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for the study of CP-122,721. One direction is to further elucidate the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. Another direction is to study the effects of CP-122,721 in human subjects and to determine its potential as a therapeutic agent for various neurological disorders. Furthermore, future studies could investigate the potential of CP-122,721 as a tool for studying the role of the 5-HT2C receptor in various neurological disorders. Finally, future studies could investigate the potential of CP-122,721 as a scaffold for the development of novel therapeutic agents with improved pharmacological properties.
合成方法
The synthesis of CP-122,721 involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure CP-122,721. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
CP-122,721 has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. In animal models, CP-122,721 has been shown to produce anxiolytic and antidepressant effects without causing sedation or motor impairment. Furthermore, it has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
属性
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEILQAYUBZKHKX-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(4-Chlorophenyl)piperazin-1-YL]-1-(pyridin-2-YL)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)


![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
